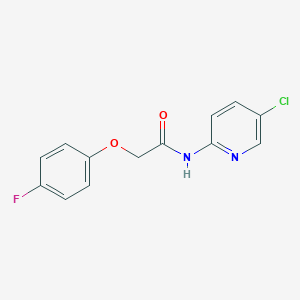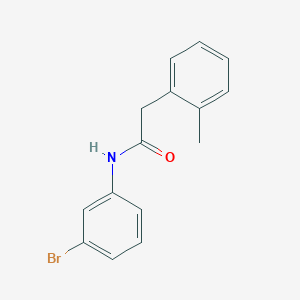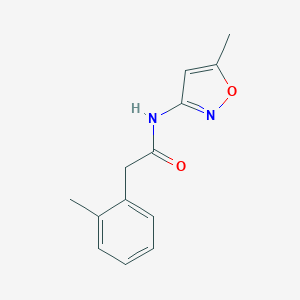
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are designed to correct the underlying genetic defect and improve the function of CFTR protein.
Wirkmechanismus
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is a chloride channel that regulates the movement of salt and water across the cell membrane. In N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients, the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is impaired, leading to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by correcting the underlying genetic defect and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved organ function.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to have significant biochemical and physiological effects in this compound patients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators improve the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved lung function. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also improve pancreatic function, leading to improved digestion and absorption of nutrients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to reduce the incidence of pulmonary exacerbations and improve quality of life in this compound patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have several advantages for lab experiments, including their high potency and selectivity, and their ability to target specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene. However, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also have several limitations, including their complex chemical structure, which makes their synthesis challenging, and their potential toxicity, which requires careful monitoring in preclinical and clinical settings.
Zukünftige Richtungen
For N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators include the development of more potent and selective compounds, the identification of new mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene that can be targeted by N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators, and the optimization of dosing regimens to maximize therapeutic efficacy while minimizing toxicity. Additionally, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators may have potential applications in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma.
Synthesemethoden
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators are synthesized using various chemical methods, but the most common approach involves the modification of the pyridine and phenyl rings of the parent compound. The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is a complex and challenging process that requires specialized skills and equipment. The chemical structure of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is crucial for their biological activity, and any modification in the structure can affect their potency and selectivity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been extensively studied in preclinical and clinical settings, and their therapeutic potential in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide has been demonstrated in several trials. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have shown promising results in improving lung function, reducing pulmonary exacerbations, and improving quality of life in this compound patients.
Eigenschaften
Molekularformel |
C13H10ClFN2O2 |
|---|---|
Molekulargewicht |
280.68 g/mol |
IUPAC-Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C13H10ClFN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18) |
InChI-Schlüssel |
QDGIOQJMDYULKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)




